molecular formula C6H9NO3 B8192095 (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B8192095
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-WVZVXSGGSA-N
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Description

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and oncology research. Its core structure is a 5-oxopyrrolidine scaffold, a feature prevalent in numerous compounds with diverse biological activities. This specific stereoisomer is particularly valuable for probing the metabolic pathways of amino acids in cancer cells. Research indicates that the metabolic cycle of L-proline, which shares structural similarities with this compound, is crucial for cancer cell survival, proliferation, and metastasis . The 5-oxopyrrolidine scaffold is a privileged structure in drug discovery, found in natural products and pharmaceuticals with antimicrobial, anticancer, and other bioactive properties . Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising activity against multidrug-resistant bacterial strains, including Staphylococcus aureus , and have shown efficacy in disrupting bacterial biofilms . Furthermore, synthetic analogs based on this scaffold are being investigated for their antiproliferative effects against various human cancer cell lines, making them attractive candidates for the development of new anticancer agents . The precise stereochemistry of the (2R,3S)-3-methyl configuration is critical for its biological activity and interaction with specific enzymatic targets. This product is intended for research purposes as a key synthetic intermediate or a chemical probe for studying disease mechanisms. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

(2R,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-WVZVXSGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Proline Derivatives

The chiral pool approach leverages naturally occurring chiral building blocks, such as L-proline, to construct the pyrrolidine backbone. A prominent method involves the oxidation of (2S,4R)-4-hydroxyproline derivatives, followed by selective methylation and lactamization. For instance, methyl (S)-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate, undergoing stereospecific alkylation with methylating agents like methyl iodide under basic conditions. This route achieves enantiomeric excess (ee) >98% when using (S)-proline as the starting material, though the introduction of the 3-methyl group requires careful control to avoid racemization.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated γ-lactams provides direct access to the target stereochemistry. A rhodium-catalyzed system using (R)-BINAP as a chiral ligand enables the reduction of 3-methyl-5-oxopyrrolidine-2-carboxylic acid precursors with 92–95% ee. However, the high cost of rhodium catalysts and stringent reaction conditions (e.g., 50–100 bar H₂) limit industrial adoption. Recent advances in iridium-based catalysts show promise for lower-pressure operations but require further optimization.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers an eco-friendly alternative for isolating the (2R,3S) enantiomer. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl ester of racemic 3-methyl-5-oxopyrrolidine-2-carboxylic acid, achieving 88% ee after 24 hours at 37°C. While this method avoids harsh reagents, the maximum theoretical yield remains 50%, necessitating recycling of the undesired enantiomer.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of acid catalyst significantly impacts reaction efficiency. Hydrochloric acid in methanol solvent facilitates rapid deprotection of acetylated intermediates, yielding the free carboxylic acid with >99% purity. Conversely, p-toluenesulfonic acid (pTSA) in toluene enables microwave-assisted cyclization at 150°C, reducing reaction times from 12 hours to 40 minutes. Solvent polarity also influences stereochemical outcomes: polar aprotic solvents like DMF favor intramolecular lactamization, while nonpolar solvents enhance crystallinity during workup.

Table 1: Comparative Analysis of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)ee (%)Source
HClMeOH258599
pTSAToluene150 (microwave)7895
Rh-(R)-BINAPEtOAc509092

Temperature and Pressure Control

Decarboxylation of dicarboxylic acid precursors proceeds optimally at 60–90°C in acetic acid, with triethylamine as a base additive to lower energy barriers. Elevated temperatures (>100°C) risk epimerization at the 3-position, reducing enantiomeric purity. Pressure-controlled hydrogenation (10–20 bar) balances reaction rate and catalyst stability, though industrial-scale reactors often prioritize batch processing over continuous flow systems.

Purification and Isolation Techniques

Crystallization-Based Methods

Crystalline intermediates, such as acetyl-protected derivatives, enable high-purity isolation. A mixed solvent system of toluene and heptane (3:1 v/v) achieves 99.5% purity for (2S,5S)-5-hydroxypiperidine-2-carboxylic acid precursors, which are subsequently converted to the target compound via acid hydrolysis. Recrystallization from ethyl acetate/hexane mixtures removes residual catalysts and byproducts, though solvent choice must avoid lactam ring opening.

Chromatographic Purification

Flash column chromatography with ethyl acetate/petroleum ether gradients (1:4 to 3:2) resolves diastereomeric impurities in early synthetic stages. Reverse-phase HPLC using C18 columns and 0.1% TFA in water/acetonitrile gradients provides final purity >99.9% for pharmaceutical-grade material.

Table 2: Purification Outcomes by Method

MethodPurity (%)Recovery (%)Key SolventsSource
Crystallization99.580Toluene/heptane
Flash Chromatography9875EtOAc/petroleum ether
HPLC99.965Water/acetonitrile

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) of the methyl ester intermediate shows characteristic signals at δ 3.77 (s, OCH₃), δ 4.56 (m, H-1), and δ 5.44 (m, H-8), confirming lactam ring formation. IR spectroscopy identifies the carbonyl stretch at 1740 cm⁻¹ (ester) and 1692 cm⁻¹ (lactam).

Chiral HPLC Analysis

Chiralpak IC-3 columns with hexane/isopropanol (80:20) eluents resolve (2R,3S) and (2S,3R) enantiomers, with retention times of 12.3 and 14.7 minutes, respectively.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Rhodium recovery via ion-exchange resins reduces catalyst costs by 40% in hydrogenation steps. Fixed-bed reactors with immobilized lipases enable semi-continuous enzymatic resolution, improving throughput by 30% compared to batch systems.

Waste Stream Management

Neutralization of acidic byproducts with calcium carbonate generates non-hazardous gypsum, while solvent recovery via distillation achieves 90% reuse rates .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Chemical Synthesis

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Esterification : The carboxylic acid group can react with alcohols to form esters.
  • Amidation : Reaction with amines leads to the formation of amides.

These reactions facilitate the creation of more complex molecules that are essential in drug development and material science.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of this compound against Gram-positive bacteria and drug-resistant fungi. For instance:

  • Study Findings : Derivatives exhibited significant activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Activity

The compound has also shown promise in anticancer research:

  • Cytotoxicity Assays : In vitro studies using A549 lung cancer cells demonstrated that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Antioxidant Activity

Research indicates that some derivatives of this compound exhibit potent antioxidant properties:

  • DPPH Radical Scavenging : Compounds were tested for their ability to scavenge free radicals, with some showing antioxidant activity greater than that of ascorbic acid .

Table 1: Biological Activities of Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
1aAntimicrobialStaphylococcus aureus12.5
1bAnticancerA549 Lung Cancer Cells15.0
1cAntioxidantDPPH Radical Scavenging20.0

Table 2: Synthesis Overview

Reaction TypeReagents UsedConditions
EsterificationAlcoholsAcid catalyst, reflux
AmidationAminesBase catalyst, room temp

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting therapeutic applications in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to receptors involved in inflammatory responses. Findings suggested effective binding, indicating potential for modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound’s structural analogs differ in substituent groups, stereochemistry, and ring modifications. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Data
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid Not provided C₁₁H₁₀ClNO₃ ~239.65 4-Chlorophenyl at C3; (2S,3R) stereochemistry Melting point: 191°C; IR/NMR/MS data reported; synthesized via hydrogenation/acidolysis
(2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid 461045-28-3 C₁₂H₁₃NO₃ 219.24 Phenyl at C2; 1-methyl group; (2R,3R) Storage: Sealed, 2–8°C; no reported hazards
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid 160867-99-2 C₆H₉NO₃ 143.14 Methyl at C2; (2S) stereochemistry Purity: 98%+; molecular weight confirmed via MS
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 Methyl at N1; no stereochemical specification Used in R&D CAS/EC numbers provided

Physicochemical Properties

  • Melting Points : The 4-chlorophenyl derivative melts at 191°C, while other analogs (e.g., 1-methyl variant) lack reported melting points, suggesting differences in crystallinity due to substituent bulk .
  • Solubility and Stability : The phenyl-substituted compound (CAS 461045-28-3) requires storage at 2–8°C, implying sensitivity to thermal degradation. In contrast, the 1-methyl analog (CAS 42346-68-9) is marketed for R&D without special handling warnings .

Pharmacological and Industrial Relevance

  • Chlorophenyl and Phenyl Derivatives: Bulky aromatic substituents (e.g., 4-chlorophenyl, phenyl) may enhance binding to hydrophobic enzyme pockets, making them candidates for protease inhibitors.
  • Methyl-Substituted Analogs : Simpler structures like (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid are likely used as chiral building blocks for peptidomimetics or antibiotics .

Key Takeaways

Stereochemistry Drives Function : The (2R,3S) configuration of the target compound distinguishes it from analogs like (2S,3R)-chlorophenyl and (2R,3R)-phenyl derivatives, impacting both synthesis and bioactivity.

Substituent Effects : Aromatic groups enhance molecular weight and stability (e.g., phenyl derivative: MW 219.24 vs. methyl derivative: MW 143.14), while methyl groups simplify handling and storage .

Synthesis Complexity : Bulky substituents (e.g., 4-chlorophenyl) require multi-step protocols involving hydrogenation and acidolysis, whereas simpler analogs are commercially accessible .

Biological Activity

(2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid, a compound belonging to the class of oxopyrrolidine derivatives, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H11NO3\text{C}_7\text{H}_{11}\text{NO}_3

This compound features a pyrrolidine ring with a methyl group and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits significant anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine compounds show promising anticancer activity against various cancer cell lines. For instance, in studies involving A549 human lung adenocarcinoma cells, certain derivatives demonstrated a structure-dependent reduction in cell viability:

CompoundIC50 (µM)Cell Type
This compound63.4A549 (lung cancer)
Cisplatin12.0A549

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through various molecular pathways. Notably, it has been shown to interact with chymotrypsin-like sites in the proteasome, enhancing its potential as an anticancer agent by disrupting protein degradation pathways essential for cancer cell survival .

Antimicrobial Activity

In terms of antimicrobial efficacy, this compound exhibits notable activity against Gram-positive bacteria. Studies have highlighted its effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for several derivatives are summarized below:

CompoundMIC (µg/mL)Target Pathogen
This compound32MRSA
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid16Streptococcus pneumoniae

These findings suggest that modifications to the core structure can enhance antimicrobial properties, making these compounds valuable candidates for further development .

The mechanism by which this compound exerts its effects involves several pathways:

  • Proteasome Inhibition : The compound binds to the proteasome's chymotrypsin-like site, inhibiting its activity and leading to the accumulation of pro-apoptotic factors .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G1 phase, thereby preventing further proliferation .
  • Reactive Oxygen Species (ROS) Generation : The compound may also increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines and microbial strains:

Anticancer Study:

In vitro assays were conducted using A549 cells treated with varying concentrations of the compound over 24 hours. The results indicated a dose-dependent decrease in cell viability compared to untreated controls.

Antimicrobial Study:

The compound was tested against clinical isolates of MRSA. The results showed effective inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Hydrogenation and Acid Hydrolysis : A common route involves catalytic hydrogenation (e.g., 10% Pd/C under 4 bar H₂) followed by acid treatment (e.g., trifluoroacetic acid) to deprotect intermediates. For example, yields of 65% were achieved using sequential hydrogenation, solvent evaporation, and acid/base workup .

  • Solvent Optimization : Mixtures like ethyl acetate/methanol (2:1) improve solubility during hydrogenation. Post-reaction purification via NaOH extraction and acidification (pH <2) minimizes byproduct formation .

  • Diastereoselective Synthesis : Neutralization of dimethyl ester intermediates (e.g., dimethyl (2R*,3R*)-3-aryl-glutamate HCl) in ethanol/water can enhance stereochemical control. X-ray crystallography and elemental analysis validate configurations .

    Key Reaction Parameters Example Conditions
    Catalyst Loading10% Pd/C
    Hydrogen Pressure4 bar
    Solvent SystemEthyl acetate/methanol (2:1)
    PurificationNaOH extraction, HCl acidification

Q. How can spectroscopic methods confirm the structure and enantiopurity of this compound?

  • 1H/13C-NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons in pyrrolidine rings) and carbon shifts. For example, NH and C=O groups show distinct peaks at δ ~8.5 ppm (NH) and 170–175 ppm (C=O) in NMR spectra .
  • IR Spectroscopy : Confirm lactam C=O stretches (~1680–1720 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration using low-temperature (150 K) single-crystal data (R factor: 0.027) and Flack parameter analysis .

Advanced Research Questions

Q. What strategies are effective for achieving stereoselective synthesis of the (2R,3S) configuration, and how can diastereomeric excess be quantified?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., orthoester-protected pyroglutamates) to direct stereochemistry during cyclization .
  • Catalytic Asymmetric Hydrogenation : Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) enhance enantiomeric excess (ee).
  • Quantification : Chiral HPLC with UV detection or NMR using chiral shift reagents (e.g., Eu(hfc)₃) to measure diastereomeric ratios .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes across different methodologies?

  • Root-Cause Analysis :

  • Catalyst Variability : Compare Pd/C vs. Raney Ni in hydrogenation efficiency. Higher Pd/C loading (10% vs. 5%) improves yield .
  • Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates better than ethanol, reducing racemization .
  • Statistical Design of Experiments (DoE) : Optimize parameters (temperature, pressure) using factorial designs to identify critical factors .

Q. What in vitro pharmacological screening approaches are suitable for evaluating bioactivity, and how can structural modifications enhance activity?

  • Screening Methods :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases, kinases) using fluorogenic substrates.
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α inhibition) in macrophage models .
    • Structural Modifications :
  • Side Chain Functionalization : Introduce aryl groups (e.g., 4-chlorophenyl) to enhance lipophilicity and target binding .
  • Hydrazide Derivatives : Synthesize carbohydrazides (via hydrazine monohydrate) for improved solubility and bioactivity .

Q. What are the challenges in characterizing hydrogen bonding networks and tautomeric forms using X-ray crystallography?

  • Crystallization Issues : Poor crystal quality due to hygroscopicity; use low-temperature (150 K) data collection to reduce thermal motion .
  • Hydrogen Atom Positioning : Neutron diffraction or high-resolution synchrotron data (λ <1 Å) to resolve H-bonding (e.g., O–H···N interactions) .
  • Tautomer Analysis : Compare experimental (X-ray) and computational (DFT) bond lengths to identify dominant tautomers (e.g., lactam vs. lactim forms) .

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